N-(2-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-Fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfur-containing heterocyclic core fused with a pyrimidine ring. Key structural features include a 3-methyl group, a 4-oxo moiety, a 7-phenyl substituent on the thienopyrimidine core, and an acetamide side chain linked to a 2-fluorophenyl group via a sulfanyl bridge. This compound’s design leverages the pharmacological relevance of thienopyrimidine scaffolds, which are known for their bioactivity in targeting enzymes and receptors, particularly in anticancer and antimicrobial contexts .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S2/c1-25-20(27)19-18(14(11-28-19)13-7-3-2-4-8-13)24-21(25)29-12-17(26)23-16-10-6-5-9-15(16)22/h2-11H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHBJQFSXMKXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. Its molecular formula is and it has a molecular weight of 425.5 g/mol. This compound has attracted attention due to its unique structure and biological properties.
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cancer cell proliferation. Research indicates that similar compounds can inhibit MEK1/2 kinases, leading to reduced cell growth in leukemia models at concentrations as low as 0.3 µM .
- Case Studies : In vitro studies on acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells demonstrated significant growth inhibition when treated with related compounds, suggesting that this compound may have similar effects.
Enzyme Inhibition
The compound's structure suggests potential inhibition of enzymes related to cancer progression:
- AChE and BChE Inhibition : Related thieno[3,2-d]pyrimidine compounds have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate activity . This suggests that this compound may also exhibit similar enzyme inhibition properties.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
Scientific Research Applications
N-(2-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[3,2-d]pyrimidine core, known for diverse biological activities, and the presence of a fluorophenyl group, which can enhance biological activity through increased lipophilicity and metabolic stability.
Anticancer Properties
Studies suggest that thieno[3,2-d]pyrimidine derivatives have anticancer potential, showing promising results in inhibiting the proliferation of various cancer cell lines.
Mechanism of Action
The compound may act by inhibiting specific kinases involved in cancer cell proliferation. Research indicates that similar compounds can inhibit MEK1/2 kinases, leading to reduced cell growth in leukemia models at concentrations as low as 0.3 µM.
Case Studies
In vitro studies on acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells demonstrated significant growth inhibition when treated with related compounds, suggesting that this compound may have similar effects.
Enzyme Inhibition
The compound's structure suggests it may inhibit enzymes related to cancer progression.
AChE and BChE Inhibition
Related thieno[3,2-d]pyrimidine compounds have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate activity, suggesting that this compound may also exhibit similar enzyme inhibition properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues with Modified Aromatic Substituents
Substituents on the phenyl ring significantly influence physicochemical and biological properties. The following analogues highlight these effects:
Key Insight : Fluorine’s electronegativity and small atomic radius (vs. Cl or CF₃) in the target compound may favor better membrane permeability and target engagement due to reduced steric hindrance .
Heterocyclic Core Modifications
Replacing the thieno[3,2-d]pyrimidine core with other heterocycles alters electronic and steric profiles:
- Pyrrolo[2,3-d]pyrimidine Derivatives (): Example: 2-((4-Sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidines. Microwave-assisted synthesis (e.g., 80°C in acetonitrile) is common .
- Dihydropyrimidin-2-yl Thioacetamides (): Example: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide.
Key Insight: The thieno[3,2-d]pyrimidine core in the target compound offers a balance of aromaticity, metabolic stability, and sulfur-driven lipophilicity, which may enhance bioavailability relative to pyrrolo- or dihydropyrimidine analogues .
Spectroscopic and Analytical Data
Key Insight : The target compound’s 2-fluorophenyl group is expected to produce distinct ¹⁹F NMR signals and moderate downfield shifts in ¹H NMR, differing from chlorinated or CF₃-bearing analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
